molecular formula C19H26O4S B15144549 Asperglaucin A

Asperglaucin A

Cat. No.: B15144549
M. Wt: 350.5 g/mol
InChI Key: ZUNAGDCYBXZQBT-FZKQIMNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asperglaucin A is an unusual phthalide-like derivative with a benzo[c]thiophen-1(3H)-one scaffold. It is a microbial metabolite isolated from the endolichenic fungus Aspergillus chevalieri. This compound exhibits potent antibacterial activities against plant pathogens such as Pseudomonas syringae pv actinidae and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 6.25 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin A involves the cultivation of Aspergillus chevalieri under specific conditions to induce the production of this metabolite. The detailed synthetic route includes the extraction and purification of the compound from the fungal culture. The reaction conditions typically involve maintaining the fungal culture at optimal temperature and pH to maximize the yield of this compound .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using bioreactors. The process would include the optimization of growth conditions for Aspergillus chevalieri, followed by extraction and purification steps to isolate this compound. The use of advanced chromatographic techniques would be essential to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Asperglaucin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Asperglaucin A has several scientific research applications, including:

Mechanism of Action

Asperglaucin A exerts its antibacterial effects by altering the external structure of bacterial cells, causing rupture or deformation of the cell membranes. This disruption leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets and pathways involved include interactions with bacterial cell wall components and enzymes critical for cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: Asperglaucin A is unique due to its specific benzo[c]thiophen-1(3H)-one scaffold, which is not commonly found in other phthalide-like derivatives. Its potent antibacterial activity at low MIC values also sets it apart from other similar compounds .

Properties

Molecular Formula

C19H26O4S

Molecular Weight

350.5 g/mol

IUPAC Name

(3S)-4,7-dihydroxy-3-[(1R)-1-hydroxyhexyl]-6-(3-methylbut-2-enyl)-3H-2-benzothiophen-1-one

InChI

InChI=1S/C19H26O4S/c1-4-5-6-7-13(20)18-15-14(21)10-12(9-8-11(2)3)17(22)16(15)19(23)24-18/h8,10,13,18,20-22H,4-7,9H2,1-3H3/t13-,18-/m1/s1

InChI Key

ZUNAGDCYBXZQBT-FZKQIMNGSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H]1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O

Canonical SMILES

CCCCCC(C1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.